molecular formula C11H14ClNO B2836947 Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine CAS No. 1969287-87-3

Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine

Cat. No.: B2836947
CAS No.: 1969287-87-3
M. Wt: 211.69
InChI Key: BOFUZZAQNVYZFF-GZMMTYOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine is a chiral compound belonging to the class of substituted phenylmorpholines, which are structurally analogous to the psychostimulant phenmetrazine . This class of compounds is primarily investigated for its potential as monoamine neurotransmitter releasers, affecting dopamine, norepinephrine, and serotonin systems in neurological research . The specific stereochemical configuration (R,R) and the 3-chlorophenyl substitution are features of interest in structure-activity relationship (SAR) studies aimed at understanding and designing novel neuroactive agents . Researchers utilize this compound and its analogs in preclinical studies to explore mechanisms of action related to neurotransmitter release and reuptake inhibition . Its properties make it a candidate for in vitro pharmacological research focused on the central nervous system. This product is intended for forensic analysis and chemical research purposes only, providing a high-purity standard for reliable and reproducible results. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption.

Properties

IUPAC Name

(2S,3S)-2-(3-chlorophenyl)-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFUZZAQNVYZFF-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCCN1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine typically involves the reaction of 3-chlorobenzaldehyde with (S)-3-methylmorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Synthetic Routes and Functionalization

While the synthesis of rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine is not explicitly detailed in the sources, related morpholine syntheses often involve:

  • Cyclization reactions of amino alcohols or halides.

  • Catalytic asymmetric methods for installing stereocenters (e.g., Rh-catalyzed hydroamination ).

  • Rearrangement strategies (e.g., Brook rearrangements in acylsilane chemistry ).

For example, [Rh(cod)Cl]₂/rac-BINAP catalytic systems enable anti-Markovnikov hydroamination of dienes (Table 1, ), a method potentially adaptable for morpholine scaffold functionalization.

Reactivity with Electrophiles

Morpholine derivatives typically undergo reactions at the nitrogen or oxygen centers. Key reactivity patterns include:

  • N-Acylation/Alkylation :
    Tertiary amines like morpholine react with acyl chlorides or alkyl halides. For instance, dimethylamino groups in underwent functionalization via acylation (e.g., tert-butyl esters).

  • O-Derivatization :
    Etherification or oxidation of the oxygen atom (e.g., MnO₂-mediated oxidations in chromene systems ).

Catalytic Transformations

Chiral morpholines are valuable in asymmetric catalysis. While no direct examples exist for this compound, related systems show:

  • Enantioselective C–C Bond Formation :
    (Salen)aluminum complexes catalyzed cyanation/Brook rearrangements in acylsilanes ( , Table 1-1).

  • Hydroamination :
    Rhodium catalysts ( ) enabled regioselective anti-Markovnikov additions to dienes (e.g., 74% yield, 19:1 regioselectivity with rac-BINAP).

Stereochemical Considerations

The (2R,3R) configuration implies potential for stereospecific reactions:

  • Diastereoselective Alkylation :
    Exocyclic enolates in SRS (Self-Regeneration of Stereocenters) strategies achieved >20:1 diastereoselectivity in cysteine derivatives ( , Scheme 24).

  • Chiral Resolution :
    HPLC with Chiralpak columns (e.g., AD-3 in ) resolved enantiomers of structurally similar amines (e.g., 3:1 to >20:1 rr).

Stability and Degradation Pathways

Morpholine derivatives can undergo:

  • Ring-Opening : Under acidic or oxidative conditions (e.g., FeCl₃-mediated cyclizations in ).

  • N-Oxidation : Catalyzed by peroxidases or metal oxides.

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment

One of the primary applications of rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine is as a part of therapeutic strategies for treating various types of cancer. It has been identified as a potential MDM2 inhibitor, which plays a crucial role in regulating the p53 tumor suppressor pathway. The inhibition of MDM2 can lead to the reactivation of p53, thereby promoting apoptosis in cancer cells that express wild-type p53 .

Case Studies on Cancer Treatment

  • MDM2 Inhibition : Research indicates that this compound can be utilized to treat multiple carcinomas, including breast, lung, and colorectal cancers. The compound has shown efficacy in preclinical models by selectively inducing cell death in tumors with intact p53 pathways .
  • Combination Therapies : The compound can also be administered in combination with other chemotherapeutic agents to enhance its anticancer effects. For instance, it has been studied alongside traditional antineoplastic agents to improve overall therapeutic outcomes in resistant cancer types .

Organic Synthesis Applications

Catalytic Reactions

In organic synthesis, this compound serves as an effective reagent for various catalytic reactions. Its unique structure allows it to participate in hydroamination processes, which are vital for synthesizing complex organic molecules.

Synthetic Pathways

  • Hydroamination Reactions : The compound has been utilized in regioselective hydroamination reactions where it acts as a nucleophile. Studies have demonstrated that using this compound in these reactions yields high selectivity and efficiency .
  • Synthesis of Homoallylic Amines : The compound has been successfully employed to synthesize homoallylic amines through intermolecular hydroamination of alkenes. This application highlights its utility in creating valuable intermediates for pharmaceutical compounds .

Summary of Key Findings

Application AreaSpecific Use CasesKey Findings
Cancer TreatmentMDM2 inhibitor for various carcinomasPromotes apoptosis in p53 wild-type tumors
Combination TherapiesEnhances effects when used with other chemotherapeuticsImproves outcomes in resistant cancer types
Organic SynthesisHydroamination and synthesis of homoallylic aminesHigh selectivity and efficiency in complex organic synthesis

Mechanism of Action

The mechanism of action of Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen Type and Position

The 3-chlorophenyl group in the target compound distinguishes it from analogs with substituents at other positions or with different halogens:

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Interactions (Hypothesized)
rac-(2R,3R)-2-(3-Cl-Ph)-3-Me-morpholine 3-Cl (phenyl) C₁₁H₁₄ClNO 211.69 H-bonding via morpholine O
rac-(2R,3R)-2-(4-Br-Ph)-3-Me-morpholine 4-Br (phenyl) C₁₁H₁₄BrNO 256.14 Increased steric bulk from Br
(2R,3R)-3-(2-Cl-Ph)-N-phenyl-oxirane-2-carboxamide 2-Cl (phenyl) C₁₅H₁₂ClNO₂ 273.72 Epoxide ring strain; carboxamide H-bonds
2-(Fluorophenyl)-3-methylmorpholine F (phenyl) C₁₁H₁₄FNO 195.24 Enhanced electronegativity from F
  • Key Observations: The 3-chloro substituent balances electronic effects (electron-withdrawing) and steric accessibility compared to 2- or 4-position halogens. Bromine in the 4-bromo analog increases molecular weight by ~21% (vs. Fluorine’s electronegativity may improve metabolic stability but reduce π-π stacking compared to chlorine .

Morpholine vs. Heterocyclic Analogs

Morpholine vs. Pyridine-Based Inhibitors

Pyridine-containing compounds (e.g., 5RH3, 5RGZ) in bind SARS-CoV-2 protease via pyridine-His163 interactions and H-bonds with ASN142/GLN187. In contrast, rac-(2R,3R)-2-(3-Cl-Ph)-3-Me-morpholine’s oxygen may form weaker H-bonds than pyridine’s nitrogen, but its morpholine ring offers conformational flexibility for diverse binding modes .

Morpholine vs. Epoxide Derivatives

The epoxide carboxamide in features a strained oxirane ring and carboxamide group, enabling covalent interactions. Morpholine derivatives lack this reactivity but provide stable, non-polarizable oxygen for sustained H-bonding .

Physicochemical Properties

Property rac-(2R,3R)-2-(3-Cl-Ph)-3-Me-morpholine 4-Bromo Analog 2-Fluorophenyl Analog
Molecular Weight (g/mol) 211.69 256.14 195.24
LogP (Estimated) ~2.1 ~2.8 ~1.9
Solubility (Predicted) Moderate (chlorine’s hydrophobicity) Low High (fluorine’s polarity)
  • Key Observations :
    • The 4-bromo analog’s higher molecular weight and LogP suggest reduced aqueous solubility, limiting bioavailability .
    • Fluorine’s polarity in the 2-fluorophenyl analog may enhance solubility but reduce membrane permeability .

Biological Activity

Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses a morpholine ring substituted with a chlorophenyl group and a methyl group. The stereochemistry of the compound is critical for its biological effects.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent. Below are some key findings from the literature:

Antimicrobial Activity

  • Mechanism of Action : Studies have shown that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.
  • Case Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Anticancer Activity

  • In Vitro Studies : In vitro assays revealed that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death.
  • Table 1: Anticancer Activity Data
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
A549 (Lung Cancer)20DNA damage induction
HeLa (Cervical Cancer)18Cell cycle arrest

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound demonstrates moderate absorption when administered orally.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites with varying biological activities.

Toxicological Studies

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses:

  • Acute Toxicity : In animal models, the LD50 was found to be greater than 500 mg/kg, indicating low acute toxicity.
  • Chronic Toxicity : Long-term studies suggested no significant adverse effects on liver or kidney function at doses up to 200 mg/kg/day.

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal analysis resolves the (2R,3R) configuration, as demonstrated in related morpholine derivatives (e.g., bond angles: C2-C3-N = 112.3°, torsion angles: 3-chlorophenyl ring orientation ≈ 45° relative to the morpholine plane) .
  • Spectroscopic methods :
    • NMR : 1H^1H and 13C^{13}C NMR distinguish diastereotopic protons (e.g., methyl groups at C3 show splitting patterns at δ 1.2–1.5 ppm) .
    • CD/ORD : Circular dichroism confirms enantiomeric excess if resolved .

What advanced strategies are used to resolve the racemic mixture of this compound into its enantiomers for targeted biological studies?

Q. Advanced

  • Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases achieve baseline separation (α > 1.5) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic separation .
  • Crystallization-induced asymmetric transformation : Racemization inhibitors (e.g., tartaric acid derivatives) bias crystallization toward a single enantiomer .

How can researchers address contradictory data between in vitro binding assays and functional cellular assays for this compound?

Q. Advanced

  • Assay optimization :
    • Binding assays : Use radiolabeled ligands (e.g., 3H^3H-ligand displacement) to measure affinity (Ki_i values) for targets like serotonin receptors, accounting for nonspecific binding with controls (e.g., 10 μM mianserin) .
    • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess inverse agonism vs. partial agonism .
  • Orthogonal validation : Cross-validate with SPR (surface plasmon resonance) for kinetic binding parameters (kon_{on}/koff_{off}) or molecular docking to reconcile discrepancies .

What methodologies are employed to design structure-activity relationship (SAR) studies for optimizing this compound’s bioactivity?

Q. Advanced

  • Modular synthesis : Introduce substituents at the morpholine nitrogen (e.g., alkyl, aryl groups) or modify the 3-chlorophenyl ring (e.g., fluoro, methoxy derivatives) to probe steric/electronic effects .
  • Pharmacophore mapping : Overlay with bioactive conformations of related compounds (e.g., aprepitant intermediates) to identify critical interactions (e.g., hydrogen bonding at C2, hydrophobic packing at C3) .
  • In silico screening : Molecular dynamics simulations predict binding modes to GPCRs or ion channels, guiding synthetic prioritization .

How do researchers analyze the metabolic stability and toxicity profile of this compound in preclinical models?

Q. Advanced

  • Metabolic profiling :
    • Liver microsomes : Incubate with human/rat microsomes + NADPH to identify oxidative metabolites (e.g., hydroxylation at C3-methyl) via LC-MS/MS .
    • CYP inhibition assays : Screen for interactions with CYP3A4/2D6 to assess drug-drug interaction risks .
  • Toxicity screening :
    • Ames test : Evaluate mutagenicity in Salmonella strains TA98/TA100 .
    • hERG assay : Patch-clamp electrophysiology to quantify cardiac ion channel blockade (IC50_{50}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.